![molecular formula C10H8MoO3 B084936 Cycloheptatriene molybdenum tricarbonyl CAS No. 12125-77-8](/img/structure/B84936.png)
Cycloheptatriene molybdenum tricarbonyl
Overview
Description
Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound with the formula (C7H8)Mo(CO)3 . It is a red-orange solid that is soluble in nonpolar organic solvents . The compound has no practical value but is a prototypical complex of cycloheptatriene .
Synthesis Analysis
The compound is prepared by thermal reaction of the triene with molybdenum hexacarbonyl . The reaction can be represented as follows: C7H8 + Mo(CO)6 → (C7H8)Mo(CO)3 + 3 CO .Molecular Structure Analysis
Cycloheptatriene molybdenum tricarbonyl is a piano stool complex, consisting of Mo(CO)3 bound to six carbon centers of the triene . The methylene group projects from the plane of the six coordinated carbon atoms .Chemical Reactions Analysis
The compound reacts with trityl salts to give the cycloheptatrienyl complex . The reaction can be represented as follows: (C7H8)Mo(CO)3 + (C6H5)3C+ → [(C7H7)Mo(CO)3]+ + (C6H5)3CH .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.13 . It is a red-orange solid with a density of 1.81 g/cm3 . The melting point is between 100-101°C .Scientific Research Applications
Catalysis
Cycloheptatriene molybdenum tricarbonyl is used in catalysis , particularly in alkene epoxidation . The molybdenum center can act as an effective catalyst in organic reactions, facilitating the production of epoxides which are valuable intermediates in the synthesis of various organic compounds.
Organic Synthesis
In organic synthesis, this compound is utilized for its ability to facilitate the formation of carbon-carbon bonds . It can act as a catalyst or intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Analytical Chemistry
Cycloheptatriene molybdenum tricarbonyl can be used as a standard or reference material in analytical chemistry for the calibration of instruments and validation of analytical methods due to its well-defined structure and properties .
Safety and Hazards
Mechanism of Action
Target of Action
Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound . Its primary targets are the carbon centers of the cycloheptatriene molecule . The molybdenum atom in the compound binds to these carbon centers, forming a piano stool complex .
Mode of Action
The compound interacts with its targets through a thermal reaction with molybdenum hexacarbonyl . This reaction results in the formation of the piano stool complex, where the molybdenum atom is bound to six carbon centers of the cycloheptatriene molecule . The methylene group projects from the plane of the six coordinated carbon atoms .
Biochemical Pathways
The compound is known to react with trityl salts to give the cycloheptatrienyl complex .
Pharmacokinetics
It is known that the compound is a red-orange solid that is soluble in nonpolar organic solvents . This suggests that the compound may have good bioavailability in nonpolar environments.
Action Environment
The action of cycloheptatriene molybdenum tricarbonyl is influenced by environmental factors such as temperature and the presence of other chemical compounds. For example, the compound is prepared by a thermal reaction with molybdenum hexacarbonyl . Additionally, the compound’s solubility in nonpolar organic solvents suggests that its action, efficacy, and stability may be influenced by the polarity of the environment .
properties
IUPAC Name |
carbon monoxide;cyclohepta-1,3,5-triene;molybdenum | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVHVQYKSYTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8MoO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptatriene molybdenum tricarbonyl | |
CAS RN |
12125-77-8 | |
Record name | Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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